Anti-Leishmanial Activity of Cuniloside B: In Vitro IC₅₀ Data Against Leishmania donovani Promastigotes
Cuniloside B exhibits quantifiable in vitro anti-leishmanial activity against Leishmania donovani (Dd8 strain) promastigotes, with a reported IC₅₀ range of 133–235 µM [1]. Direct head-to-head comparative data with other anti-leishmanial compounds within the same experimental system are limited. However, class-level inference suggests this activity is distinct from other common anti-leishmanial natural products. For instance, the flavonoid 2,3-dihydrohinokiflavone shows a reported IC₅₀ of 1.6 µM against unspecified cancer cell lines, but its anti-leishmanial activity has not been quantified in the same assay [2]. Additionally, the diterpene camaric acid exhibits antibacterial activity against Staphylococcus aureus with IC₅₀ values of 8.74–8.09 µM, and is also noted for moderate antileishmanial and potent antitrypanosomal activities, but in different assay systems .
| Evidence Dimension | In vitro anti-leishmanial activity (IC₅₀) |
|---|---|
| Target Compound Data | 133–235 µM |
| Comparator Or Baseline | No direct comparator in same assay system |
| Quantified Difference | Not directly quantifiable due to different assay conditions |
| Conditions | Leishmania donovani (Dd8 strain) promastigotes; Alamar blue assay |
Why This Matters
This IC₅₀ range establishes Cuniloside B as a moderately active anti-leishmanial lead scaffold, providing a quantifiable baseline for SAR studies and screening campaigns targeting neglected tropical diseases.
- [1] Sarker, S. D., et al. (2012). Terpenoidal constituents of Eucalyptus loxophleba ssp. lissophloia. Pharmaceutical Biology, 50(7), 823-827. View Source
- [2] Biocrick. Products with Anti-leishmanial bioactivity. View Source
